Dicamba

Catalog No.
S525938
CAS No.
1918-00-9
M.F
C8H6Cl2O3
Cl2(OCH3)C6H2COOH
M. Wt
221.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicamba

Herbicide formulators confront volatility drift and resistance from conventional DMA salts or phenoxy auxins. Dicamba free acid is the essential precursor for advanced low-volatility DGA/BAPMA salt synthesis. Key advantages:

  • AFB5-targeted auxin agonism bypasses TIR1-mediated resistance in broadleaf weeds.
  • ~14-day soil half-life delivers extended residual burndown control versus 2,4-D.
  • Supplied at ≥98% purity for reliable industrial formulation and consistent salt conversion.

CAS Number

1918-00-9

Product Name

Dicamba

IUPAC Name

3,6-dichloro-2-methoxybenzoic acid

Molecular Formula

C8H6Cl2O3
Cl2(OCH3)C6H2COOH

Molecular Weight

221.03 g/mol

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

IWEDIXLBFLAXBO-UHFFFAOYSA-N

solubility

In water, 8310 mg/L at 25 °C
In water, 6.6 (pH 1.8), >250 (pH 4.1, 6.6, 8.2) (all in g/L at 25 °C)
Water: 4500 mg/L at 25 °C. Solubility in organic solvents (g/100 mL at 25 °C): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentane
Very slightly soluble in water
For more Solubility (Complete) data for Dicamba (7 total), please visit the HSDB record page.
Solubility in water, g/100ml at 25Â °C: 0.79

Synonyms

Dicamba; Banlen; Banvel; Dianat; Mediben;

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl

The exact mass of the compound Dicamba is 219.97 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 min water, 8310 mg/l at 25 °cin water, 6.6 (ph 1.8), >250 (ph 4.1, 6.6, 8.2) (all in g/l at 25 °c)water: 4500 mg/l at 25 °c. solubility in organic solvents (g/100 ml at 25 °c): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentanevery slightly soluble in watersoluble in ethanol and acetonein methanol, ethyl acetate and acetone >500, dichloromethane 340, toluenen 180, hexane 2.8, octanol 490 (all in g/l at 25 °c)soluble in ethanol, acetone, methyl ethyl ketone and other ketones. less readily in xylenesolubility in water, g/100ml at 25 °c: 0.79. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates. It belongs to the ontological category of methoxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a highly active synthetic auxin herbicide (Group 4) utilized extensively for broadleaf weed management. In procurement contexts, the free acid form is rarely deployed directly due to its high vapor pressure; instead, it serves as the critical active ingredient precursor for advanced, low-volatility salt formulations, such as diglycolamine (DGA) and N,N-bis(3-aminopropyl)methylamine (BAPMA) salts [1]. Unlike phenoxyacetic acids like 2,4-D, dicamba is a benzoic acid derivative that exhibits distinct receptor binding profiles and an extended soil half-life, making it a critical rotational chemical for managing glyphosate- and TIR1-resistant weed biotypes [2].

Procurement Fit

1
Chemistry

Benzoic acid auxin scaffold distinct from phenoxyacetic acid herbicides (2,4‑D, MCPA)

2
Mechanism

Requires TIR1 + AFB5 receptors; AUX1‑independent cellular entry pathway

3
Selection logic

Differentiated weed spectrum, intermediate soil persistence, and inverse crop sensitivity profile relative to 2,4‑D

Substituting dicamba with other synthetic auxins like 2,4-D or utilizing older dicamba formulations (e.g., dimethylamine or DMA salts) fundamentally alters processability, drift risk, and efficacy. While both dicamba and 2,4-D mimic indole-3-acetic acid, dicamba specifically targets the AFB5 coreceptor, whereas 2,4-D preferentially binds TIR1, meaning they are not interchangeable when addressing specific receptor-mutated resistant weeds [1]. Furthermore, substituting advanced dicamba salts (DGA or BAPMA) with the generic dicamba acid or DMA salt drastically increases volatility; the free acid is over 200 times more volatile than 2,4-D acid, leading to severe off-target crop injury if procured without appropriate volatility-reducing formulation technologies [2].

Substitution Risk

Target

Dicamba engages AFB5 receptor; AUX1-independent uptake

2,4‑D / MCPA

TIR1‑dependent only; AUX1‑dependent uptake may shift weed-control spectrum

Target

Average soil half‑life ~25 days; intermediate residual window

2,4‑D / MCPA

Shorter soil persistence (~4 days) may create carryover or residual-control gaps

Target

Cotton-tolerant; soybean sensitivity highest at flowering stage

2,4‑D / MCPA

Cotton extremely sensitive; inverse crop-safety profile may not transfer

Vapor Pressure and Formulation-Dependent Volatility

The baseline volatility of dicamba acid is exceptionally high compared to in-class substitutes, which dictates strict formulation requirements. At 25°C, dicamba acid exhibits a vapor pressure of 4,500 µPa, whereas 2,4-D acid demonstrates a vapor pressure of only 19 µPa [1]. Because of this 236-fold difference in volatility, procuring unformulated dicamba acid or older dimethylamine (DMA) salts for field application results in unacceptable vapor drift. Consequently, modern procurement requires diglycolamine (DGA) or BAPMA salts, which chemically stabilize the molecule and prevent dissociation back into the volatile acid form[2].

Evidence DimensionVapor pressure at 25°C
Target Compound Data4,500 µPa (Dicamba acid)
Comparator Or Baseline19 µPa (2,4-D acid)
Quantified DifferenceDicamba acid is ~236x more volatile than 2,4-D acid.
ConditionsStandard atmospheric conditions at 25°C

Buyers must procure specific low-volatility dicamba salts (DGA/BAPMA) rather than the generic acid or DMA salts to comply with drift regulations and prevent off-target phytotoxicity.

AFB5 Receptor Requirement
Head-to-head
Auxin receptor requirement
Dicamba requires TIR1 + AFB5; AUX1‑independent

2,4‑D requires TIR1 only; AUX1‑dependent
Receptor-level differentiation may support control of 2,4‑D‑tolerant weed biotypes
Arabidopsis mutant assay context (Gleason et al. 2011)

Soil Persistence and Residual Control Duration

Dicamba provides a significantly longer window of residual weed control in soil compared to phenoxy-class auxins. Under standard field conditions, the soil half-life of dicamba averages 14 days, whereas 2,4-D degrades much more rapidly with a half-life of approximately 6 days[1]. This extended persistence allows dicamba to act not only as a post-emergence contact herbicide but also provides a short-term pre-emergence barrier against prolonged weed germination patterns, a functional duality not present in 2,4-D [2].

Evidence DimensionSoil half-life (persistence)
Target Compound Data~14 days
Comparator Or Baseline~6 days (2,4-D)
Quantified DifferenceDicamba persists more than twice as long in soil as 2,4-D.
ConditionsStandard agricultural soil conditions

Procuring dicamba is preferred when short-term residual soil activity is required to suppress staggered weed emergence alongside immediate post-emergence knockdown.

Large Horseweed Control
Head-to-head
Control on plants >30 cm
Dicamba DGA: 97% control
2,4‑D amine: 81% control
Reported 16‑point control difference on large glyphosate‑resistant horseweed
Field study; Indiana; visual ratings (Kruger et al. 2010)

Receptor Binding Affinity and Resistance Management

While both dicamba and 2,4-D are Group 4 synthetic auxins, their molecular targets within the plant's ubiquitination complex differ significantly. Genetic and biochemical assays demonstrate that 2,4-D preferentially binds the TIR1 receptor, whereas dicamba activity is heavily dependent on the AFB5 F-box receptor [1]. In Arabidopsis models, afb5 mutants exhibit strong resistance to dicamba and picolinate auxins but remain fully susceptible to 2,4-D, proving that the two compounds are not mechanistically redundant [2].

Evidence DimensionPrimary functional receptor dependency
Target Compound DataDependent on AFB5 (afb5 mutants are resistant)
Comparator Or BaselineDependent on TIR1 (afb5 mutants remain sensitive to 2,4-D)
Quantified DifferenceDistinct receptor binding profiles prevent cross-resistance in specific target-site mutations.
ConditionsArabidopsis thaliana receptor mutant assays

Formulators and agricultural buyers must procure dicamba specifically to target weed populations that have developed resistance to TIR1-binding auxins like 2,4-D.

Soil Persistence
Head-to-head
Soil degradation half‑life
Dicamba: avg. t½ = 25 days
2,4‑D: avg. t½ = 4 days
Picloram: >100 days
Intermediate persistence may support residual weed control with lower carryover risk than picloram
Lab incubation; 3 soils (Altom & Stritzke 1973)
Crop Sensitivity Profile
Cross-study comparable
Inverse crop sensitivity
Dicamba: soybean susceptible at flowering; cotton tolerant

2,4‑D: soybean relatively tolerant; cotton extremely sensitive
Inverse sensitivity profiles dictate product selection adjacent to non‑target crops
Meta‑analysis of simulated drift data (Kniss 2014)
Waterhemp Susceptibility
Head-to-head
Average survival at 1× rate
Dicamba: 5% average survival
2,4‑D: 17% average survival
Reported 3.4‑fold lower survival may reduce selection pressure in dicamba‑tolerant systems
135 Iowa waterhemp populations (Hamberg et al. 2023)
Field Volatility
Head-to-head
Relative vapor emission ranking
Rank: dicamba > 2,4‑D choline = 2,4‑D amine
Higher volatility ranking necessitates formulation and buffer‑zone review
Field air sampling; TN 2017‑2019 (Mueller et al. 2022)

Synthesis of Low-Volatility Agrochemical Formulations

Because dicamba acid exhibits a high vapor pressure (4,500 µPa), it is primarily procured as an active ingredient precursor for the synthesis of advanced salt formulations. Industrial formulators react dicamba acid with diglycolamine (DGA) or N,N-bis(3-aminopropyl)methylamine (BAPMA) to create low-volatility products that comply with strict application regulations, preventing the vapor drift associated with older DMA salts or unformulated acid [1].

Management of TIR1-Resistant Broadleaf Weeds

Due to its specific affinity for the AFB5 receptor rather than the TIR1 receptor targeted by 2,4-D, dicamba is strategically procured for herbicide rotation programs. It is applied in dicamba-tolerant (DT) cropping systems to control broadleaf weeds that have developed target-site resistance to phenoxy-class synthetic auxins or glyphosate, ensuring continued efficacy where generic substitutes fail [2].

Short-Term Residual Pre-Emergence Control

Leveraging its ~14-day soil half-life, which is more than double that of 2,4-D, dicamba is utilized in burndown applications where short-term residual soil activity is beneficial. This makes it the preferred procurement choice for clearing fields prior to planting, as it suppresses subsequent flushes of small-seeded broadleaf weeds longer than phenoxy alternatives[3].

Application Fit

Application
Selection Property
Validation Focus
Large horseweed burndown
AFB5‑dependent receptor engagement; AUX1‑independent uptake
Confirm control on >30 cm glyphosate‑resistant biotypes under local conditions
Residual broadleaf control in corn/small grains
Intermediate soil half‑life (~25 days)
Verify plant‑back interval suitability for rotational crops in target soil type
Waterhemp management in dicamba‑resistant soybean
Reported lower average survival vs. 2,4‑D across field populations
Monitor waterhemp response at labeled rate; assess cross‑resistance frequency
Broadleaf control adjacent to cotton
Cotton‑tolerant profile across growth stages
Validate buffer requirements and drift‑reduction measures for regional stewardship

Physical Description

Dicamba is a white solid dissolved in a liquid carrier. The carrier is water emulsifiable. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide.
Dicamba, [other than liquid] appears as a white solid herbicide. Melting point of 116 °C. Used to control broadleaf weeds. A wettable powder. Soluble in ethanol, aceton, methyl ethyl ketone and other ketones. Less readily soluble in zylene. Can cause illness by inhalation, skin absorption, and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment.
Crystalline solid; [EXTOXNET]
COLOURLESS CRYSTALS.

Color/Form

Crystals from pentane
White granular solid; technical is a tight cream to tan solid
Crystalline solid, white (reference grade) or brown (technical grade)

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.9693994 Da

Monoisotopic Mass

219.9693994 Da

Boiling Point

> 200 °C

Flash Point

Not Applicable. Not flammable. (USCG, 1999)

Heavy Atom Count

13

Vapor Density

7.62 (USCG, 1999) - Heavier than air; will sink (Relative to Air)

Density

1.57 g/cu cm at 25 °C
Relative density (water = 1): 1.57

LogP

2.21 (LogP)
log Kow = 2.21
2.21

Odor

Odorless (reference grade)

Odor Threshold

/SRP: Air/ 250.8 PPM

Decomposition

When heated to decomposition it emits toxic fumes of /chlorine/.
Dicamba decomposes in heat, producing toxic and corrosive fumes including hydrogen chloride.
Decomposes below boiling point at 200 °C.
200Â °C

Appearance

Solid powder

Melting Point

237.2 to 240.8 °F (USCG, 1999)
114.9 °C
MP: 114-116 °C
114-116Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SJG3M6RY6H

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Dicamba is used as an herbicide. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/ingred/dicamba.html(1).

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

In plants, dicamba mimics auxin plant growth hormones and causes uncontrolled growth. This hormonal mode of action is specific to plants and does not affect animals.
Dicamba has been shown to induce hepatic peroxisomal enzymes and activate the peroxisomal proliferator activator receptor (PPAR) in rats, suggesting that it might have liver tumor promoting activity similar to other peroxisomal proliferators. This hypothesis was not supported by testing with the two-stage hepatocarcinogenesis model in rats, which found that dicamba was inactive as a tumor promoter.

Vapor Pressure

0.0000338 [mmHg]
Vapor pressure: 3.75X10-3 mm Hg at 100 °C
VP: 4.5 mPa at 25 °C
1.25X10-5 mm Hg at 25 °C
Vapor pressure, Pa at 25Â °C: 0.0045

Pictograms

Irritant

Corrosive;Irritant

Impurities

Technical grade purity is 85% with the remainder being mainly 3,5-dichloro-o-anisic acid
The major impurity in technical grade dicamba is 3,5-dichloro-2-methoxy benzoic acid.

Other CAS

1918-00-9

Absorption Distribution and Excretion

Toxicokinetics and recovery studies of dicamba dimethyl amine salt (DDAS) were conducted to obtain more information about its toxicity and tissue retention in farm animals. The minimum oral toxic dose level of DDAS was determined as 1400 mg/kg body weight. In the toxicokinetic study, blood DDAS concentration of 55.6 +/- 0.59 ug/mL (mean +/- standard error) was detected at 0.08 hr, which peaked to 102.3 +/- 5.03 ug/mL at 0.25 hr, and declined to a minimum of 4.1 +/- 0.06 ug/mL at 36 hr. In recovery studies, DDAS concentration in urine began to increase significantly (P < 0.05) from 12 hr, peaked at 24 hr and declined from 48 hr onwards. Maximum excretion through feces was at 24 hr and was complete by 144 hr. The residual level in tissues decreased significantly (P < 0.05) on day 7 as compared to day 4. In histopathological studies, cellular alterations in lungs, liver, kidney, adrenal gland and spleen were found. DDAS persists in the body for a shorter period and its major excretory route is through urine. DDAS has lower affinity to accumulate in tissues, and intensity of cellular alterations is not severe after single-dose oral administration. /Dicamba dimethyl amine salt/
In a plasma pharmacokinetic study, five groups of 4 male and 4 female Wistar rats received diets containing the equivalent of 50, 100, 200, 400, or 800 mg/kg dicamba/day for 90 days (Lot No. 52103810, 87.2% a.i.) . On study days 29, 63, and 91, dietary supplementation of dicamba was stopped and rats in each group received an equivalent gavage dose of (14)C-dicamba (Lot No. 787-0102, >99% a.i., universally labeled in the phenyl group). Blood samples were drawn 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hr after treatment and the plasma radioactivity determined. Absorption of the radiolabeled test material was rapid, with peak plasma concentrations found within 2 hr of treatment. Absorption was not saturated, even at the highest dose, as indicated by increasing plasma concentrations with dose. However, the increase in plasma concentration was disproportionate from dose as shown by the >/= 2-fold increase in AUC from one dose group to the next at doses > 100 mg/kg. Elimination of radiolabel from the plasma was tri-phasic, with the terminal-phase consistent between doses. However, the initial elimination phase increased with dose, particularly in the 400 and 800 mg/kg dose groups and is consistent with excretion saturation. No significant treatment-related differences between the sexes or time of radiolabel administration were found.
In a pharmacokinetic study, two groups of 3 male Wistar rats were given a single 200 mg/kg gavage dose of (14)C-dicamba (Lot No. 787-0102, > 99% a.i., universally labeled in the phenyl group). One group of rats was pretreated with a 150 mg/kg IP dose of probenecid , a known competitive inhibitor of renal anion transport, 30 min prior to dicamba dosing. Blood samples were drawn 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hr after gavage treatment and the plasma radioactivity determined. The time to peak plasma concentration in rats treated with (14)C-dicamba occurred within 0.5 hr while peak plasma concentration was reached at 1.0 hr in the probenecid/dicamba rats. However, pretreatment with probenecid increased plasma AUC by a factor of 1.54. Although the terminal phase of elimination remained relatively the same, the initial and intermediate elimination phases were increased by a factor of two. These data suggest that both dicamba and probenecid act as inhibitors of renal anion transport.
Dicamba is rapidly and extensively absorbed following oral exposure and rapidly excreted predominantly as unmetabolized compound in the urine. Oral studies in rats indicate that there are no significant pharmacokinetic differences in the free acid and amine salt forms of dicamba. Dermal absorption of dicamba has been demonstrated but is less well studied than oral absorption.
For more Absorption, Distribution and Excretion (Complete) data for Dicamba (18 total), please visit the HSDB record page.

Metabolism Metabolites

The oral absorption of dicamba has been quantified in urinary excretion studies ... A mixture of (14)C-labeled dicamba (98% pure) and technical dicamba /was administered/ to Charles River CD rats by a single gavage dose in peanut oil (0.1 and 0.9 g/kg), via diet (10-20,000 ppm) for 24 hr, or by a single sc injection in peanut oil (0.1 g/kg). Following gavage or subcutaneous exposure, approximately 93% and 96% of the administered (14)C-dicamba, respectively, was excreted unmetabolized in the urine within 24 hr of dosing. With dietary exposure, urinary and fecal excretion approached 96% and 4% of the rate of intake. Dicamba was excreted unchanged in the urine (20% was conjugated with glucuronic acid). Similarly, following a single oral dose of 100 mg/kg of (14)Cdicamba (99% pure) in rats, mice, rabbits, and dogs, 67-83% of the radioactivity was eliminated in the urine as parent compound within 48 hr. About 1% of the administered dose was metabolized to 3,6-dichlorosalicylic acid (3,6-DCSA or 3,6-dichloro-2-hydroxybenzoic acid) and another 1% to an unidentified metabolite.
While there are no studies available to evaluate the estimated dermal permeability coefficient for dicamba, the estimated first-order dermal absorption rate in humans can be compared to the first order dermal absorption rate determined in rats ... In this study, both dicamba and 3,5-dichloro isomer were dissolved in acetone and applied to shaved skin (6 sq cm, 0.8, or 4.1 mg/sq cm), and covered with plastic film. The highest blood concentrations of dicamba and isomer were found at 1 and 9 hr, respectively ... The disappearance of both chemicals from the blood followed first order kinetics, and findings for combined exposure were similar to that for the individual chemicals. The half-times in blood were 0.4 hr for dicamba and 3.6 hr for the isomer, suggesting that dermal absorption was the rate limiting step in urinary elimination of the isomer. As estimated from urinary excretion, 14.1 and 7.5% of the applied dermal doses of dicamba and isomer were absorbed. The absorption rates through the skin were 0.0029/ hr for dicamba and 0.0012/ hr for the isomer. /Dicamba, 3,5-dichloro isomer/
... There are two major plant metabolites 3,6-dichloro-5-hydroxybenzoic acid (5-OH dicamba) and 3,6-dichlorosalicylic acid (DCSA), which are structurally similar to the parent compound ...
Metabolism of dicamba by wheat (Var gaines) and bluegrass (Var newport) plants yielded 3 metabolites. GLC, infrared and mass spectrometry were used to identify the major (90%) metabolite as 5-hydroxy-2-methoxy-3,6-dichlorobenzoic acid. After hydrolysis by beta glucosidase, one of minor (5%) residues was ... dicamba. Second minor (5%) metabolite was ... 3,6-dichlorobenzoic acid. The data indicated that 5-hydroxy-dicamba and 3,6-dichlorogentisic acid were major metbolites in young barley plants treated with dicamba.
For more Metabolism/Metabolites (Complete) data for Dicamba (11 total), please visit the HSDB record page.

Associated Chemicals

Dicamba, diglycoamine salt; 104040-79-1[National Pesticide Information Retrieval System's USEPA/OPP Chemical Ingredients Database on Dicamba (1918-00-9). Available from, as of May 28, 2010: http://npirspublic.ceris.purdue.edu/ppis/]
Dicamba, isopropylamine salt; 55871-02-8[National Pesticide Information Retrieval System's USEPA/OPP Chemical Ingredients Database on Dicamba (1918-00-9). Available from, as of May 28, 2010: http://npirspublic.ceris.purdue.edu/ppis/]
Dicamba, potassium salt; 10007-85-9[National Pesticide Information Retrieval System's USEPA/OPP Chemical Ingredients Database on Dicamba (1918-00-9). Available from, as of May 28, 2010: http://npirspublic.ceris.purdue.edu/ppis/]

Wikipedia

Dicamba

Biological Half Life

The plasma kinetics of dicamba were investigated in orally-exposed rats ... Plasma initial half-life, which similarly increased at doses above 150 mg/kg in male Wistar rats (to 2.6-5.4 hr), 150 mg/kg in female Wistar rats (to 4.8-6.0 hr), 125 mg/kg in male Sprague-Dawley rats (to 2.8-12.4 hr), and 250 mg/kg in female Sprague-Dawley rats (to 1.7-4.4 hr).
... dicamba /was/ dissolved in acetone and applied to shaved skin /of rats/ (6 sq cm, 0.8 or 4.1 mg/sq cm), and covered with plastic film ... The half-time in blood /was/ 0.4 hr for dicamba.
The distribution and elimination of dicamba and another isomer present in its formulation, 3,5-dichloro-2-methoxybenzoic acid were studied in rats following single iv injections. The elimination of dicamba from the blood was rapid with a biological half-life of 0.64 hours, (following 100 mg/kg), while the elimination of the isomer from the blood was much slower with a biological half-life of 16.5 hr, (following 20 mg/kg).

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Herbicides
HERBICIDES

Methods of Manufacturing

Dicamba is produced by hydrolysis of 1,2,4-trichlorobenzene with sodium hydroxide, followed by carboxylation, esterification with methanol, methylation of the hydroxyl group, and hydrolysis of the ester to the acid.
Preparation: S. B. Richter, United States of America patent 3013054 (1961 to Velsicol)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Dicamba (technical grade) as Class II: moderately hazardous; Main Use: herbicide.
Used in combinations with many other herbicides. Dosage varies with specific use and ranges from 0.1 to 0.4 kg/ha for crop use, higher rates in pasture.

Analytic Laboratory Methods

Method: ASTM D5317; Procedure: gas chromatography with an electron capture detector; Analyte: dicamba; Matrix: water; Detection Limit: 0.081 ug/L.
Method: EPA-NERL 515.2; Procedure: gas chromatography with an electron capture detector; Analyte: dicamba; Matrix: ground water and finished drinking water; Detection Limit: 0.28 ug/L.
Method: EPA-NERL 555; Procedure: high performance liquid chromatography with ultraviolet detector; Analyte: dicamba; Matrix: ground water and finished drinking water; Detection Limit: 2.1 ug/L.
Method: EPA-OGWDW/TSC 515.3; Procedure: gas chromatography with electron capture detector; Analyte: dicamba; Matrix: drinking water, groundwater, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.3 ug/L.
For more Analytic Laboratory Methods (Complete) data for Dicamba (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

Chlorophenoxy acid herbicides, dicamba, pronamide, picloram and PCP were determined simultaneously in human urine. Samples were hydrolyzed with mineral acid to liberate conjugated residues. Acids were isolated from the urine hydrolysate by acid/base partitioning and derivatized with ethereal diazomethane. Pesticides were determined quantitatively by electron capture gas chromatography and structures were confirmed by computer-controlled gas chromatography-mass spectrometry. Detection limits for herbicides in urine were 0.05-0.1 mg/L by electron capture-gas chromatography and 0.1-0.5 mg/L by gas chromatography-mass spectrometry.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in tightly closed containers in a cool, well-ventilated area away from incompatible materials ..., heat and water.
Store above 15 °F.

Interactions

... Pretreatment of wild garlic (Allium vineale L) shoots with low concentration of 2-chloroethylphosphonic acid ... increased basipetal translocation of foliar-applied dicamba. Pretreatment of excised bean leaves with endothall (7-oxabicylo-(2,2,1)heptane-2,3-dicarboxylic acid) greatly reduced subsequent dicamba vein loading and transport. Polar transport was activated by ATP and inhibited by 2,4-dinitrophenol (DNP). Dicamba uptake and retention were increased either by addition of 2% sucrose or by prior exposure of plants to sunlight.
Antagonistic responses between carbamate herbicides and dicamba have ... /shown/ that dicamba-induced soybean hypocotyl elongation and curvature were inhibited in presence of ... chlorpropham ... or EPTC (S-ethyl dipropylthiocarbamate), and that S-ethyl dipropylthiocarbamate injury to sorghum was ... reduced in presence of dicamba. Synergistic responses between dicamba and several phenoxy herbicides have ... been reported ... .
... Dicamba metabolism by way of 5-OH-dicamba conjugation ... was significantly inhibited by 1x10-5 molar concn of several organophosphate insecticides.
Greenhouse studies were conducted to determine the basis for reduced johnsongrass control when glyphosate was applied in mixtures with 2,4-D or dicamba. Glyphosate was applied to johnsongrass at 0.28, 0.56, 0.84, and 1.12 kg/ha alone and in combination with 2,4-D or dicamba at 0.14, 0.28, 0.14, or 0.56 kg/ha. Johnsongrass shoot and root fresh weights measured 4 weeks after treatment were higher when glyphosate was applied with 2,4-D (0.28 kg/ha glyphosate) or dicamba (0.28 kg/ha or 0.56 kg/ha glyphosate) compared to glyphosate applied alone at these rates. The antagonism of johnsongrass control was not observed with combinations of some of the higher glyphosate rates with 2,4-D (0.56 or 0.84 kg/ha glyphosate) or dicamba (0.84 or 1.12 kg/ha glyphosate). The reduction of glyphosate activity on johnsongrass occurred when any of four forms of 2,4-D or two forms of dicamba were added to the glyphosate spray mixture. Glyphosate uptake intake into johnsongrass leaves and subsequent translocation to the roots was reduced by the presence of 2,4-D or dicamba. The reduced glyphosate uptake and translocation could account for the decreased toxicity of glyphosate to johnsongrass when applied with 2,4-D or dicamba.
For more Interactions (Complete) data for Dicamba (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
It is resistant to oxidation and hydrolysis under normal conditions.
Resistant to acid and strong alkali.

Evaluation of an alternative sorbent for passive sampling of the herbicides 2,4-D and Dicamba in the air

Bruna Christofari Ceolin, Magali Kemmerich, Matheus Machado Noguera, Edinalvo Rabaioli Camargo, Luis Antonio de Avila
PMID: 34082656   DOI: 10.1080/03601234.2021.1929019

Abstract

The present study aimed to evaluate the Strata-X
sorbent, commonly used in cartridges, through analysis by high-performance liquid chromatography coupled with mass spectrometry. Due to the different physical-chemical characteristics of the compounds, different conditions of chromatography and mass analysis were necessary. The developed methods were validated in terms of selectivity, linear range, linearity (coefficient of determination, r
), the limit of detection (LOD), the limit of quantification (LOQ), accuracy (recovery, %), and precision (RSD, %). The results allowed us to select efficient extraction methods, using methanol acidified to pH 2 with formic acid, to elute the herbicides 2,4-D and dicamba in both sorbent materials. Besides, the Strata-X
sorbent was efficient in the sorption of analytes; thus, we indicate it for potential use in air sampling as an alternative to XAD-2.


Photolysis of the herbicide dicamba in aqueous solutions and on corn (

Kaitlyn Gruber, Brittany Courteau, Maheemah Bokhoree, Elijah McMahon, Jenna Kotz, Amanda Nienow
PMID: 33988203   DOI: 10.1039/d1em00058f

Abstract

Dicamba, 3,6-dichloro-2-methoxybenzoic acid, has been used in agriculture as an herbicide for over fifty years, and has seen an increase in use in the past decade due to the development of glyphosate resistant weeds and soybeans genetically modified to resist dicamba. Despite the previous use of dicamba, many questions remain regarding its environmental fate, especially the new commercial formulations used on genetically modified crops. Here, the photolysis of dicamba, including the commercial formulation Diablo®, is examined in aqueous solutions of varying water quality and on the surface of corn epicuticular waxes. Dicamba is stable to hydrolysis but degrades under UV light. The photolytic half-life for dicamba photolysis in aqueous solutions at pH 7 irradiated with Rayonet UVB lamps (280-340 nm) was t1/2 = 43.3 min (0.72 hours), in aqueous solutions at pH 7 in a Q-Sun solar simulator (λ > 300 nm) was t1/2 = 13.4 hours, and on epicuticular waxes irradiated in the Q-Sun solar simulator was t1/2 = 105 hours. Experiments with adjuvants, compounds added into the commercial formulations of dicamba, led to increases in rate constants for both aqueous and wax experiments. In addition to kinetic rate constants, photoproducts were tentatively assigned for the aqueous solution experiments. This work deepens the knowledge of the environmental fate of dicamba including the role surfactants play in chemical reactions and in providing new applications of current methods to examine the photolysis of chemicals sorbed to surfaces.


Searching an auxinic herbicide to use as positive control in toxicity assays

Thammyres A Alves, Carlos Eduardo O Roberto, Patrícia F Pinheiro, Thayllon A Alves, Maikon K C Henrique, Adésio Ferreira, Wellington R Clarindo, Milene M Praça-Fontes
PMID: 33787683   DOI: 10.1590/0001-3765202120181262

Abstract

Due to rising concerns for environmental and human health, many toxic compounds, such as auxin-based herbicides, have been tested in relation their toxicity effect. Especially cyto- and phytotoxic assays have been performed on a number monocot and eudicot plant species. In these approaches the toxicity level of the auxin is compared to a positive control - usually a commercial compound with known effects and chemical similarity to the target compound. However, many target compounds still lack an indication of an adequate positive control. Here, we evaluate the phytotoxic and cytotoxic effect of the auxins 2,4-dichlorophenoxyacetic acid, dicamba, and picloram in order test their potential use as positive controls. All tested auxinic herbicides showed clastogenic and aneugenic effect mechanisms. The results indicate 2,4-dichlorophenoxyacetic acid as the most phyto- and cytotoxic in the discontinuous method in Lactuca sativa L. and Allium cepa L., and also in the continuous method in A. cepa. Thus, we suggest 2,4-dichlorophenoxyacetic acid as a positive control for future mutagenesis studies involving new auxins. For studies with L. sativa in continuous method, we recommend the auxin picloram as positive control as this one was the only one which allowed the development of roots.


Effects of the emulsifiable herbicide Dicamba on amphibian tadpoles: an underestimated toxicity risk?

Andrés Maximiliano Attademo, Rafael Carlos Lajmanovich, Paola Mariela Peltzer, Ana Paula Cuzziol Boccioni, Candela Martinuzzi, Fernanda Simonielo, María Rosa Repetti
PMID: 33619621   DOI: 10.1007/s11356-021-13000-x

Abstract

The effects of exposure to the herbicide Dicamba (DIC) on tadpoles of two amphibian species, Scinax nasicus and Elachistocleis bicolor, were assessed. Mortality and biochemical sublethal effects were evaluated using acetylcholinesterase (AChE), glutathione S-transferase (GST), glutathione reductase (GR), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) activities and thyroid hormone (T4) levels. The LC
value at 48h was 0.859 mg L
for S. nasicus and 0.221 mg L
for E. bicolor tadpoles. After exposure to sublethal DIC concentrations for 48 h, GST activity increased in S. nasicus but significantly decreased in E. bicolor with respect to controls. GR activity decreased only in S. nasicus at all the tested DIC concentrations. AChE activity was significantly inhibited in both S. nasicus and E. bicolor tadpoles at 48 h. DIC also caused significant changes in transamination, as evidenced by an increase in AST and ALT activities in both amphibian species. T4 levels were higher in DIC-treated tadpoles of both species than in controls. The DIC-induced biochemical alterations in glutathione system enzymes and transaminases indicate lesions in liver tissues and cellular function. Moreover, the observed AChE inhibition could lead to the accumulation of acetylcholine, excessively stimulating postsynaptic receptors, and the increase in T4 levels in both species may indicate an overactive thyroid. The commercial DIC formulation showed a high biotoxicity in the two amphibian native species after short-term exposure, controversially differing from the toxicity level indicated in the official fact sheet data. This fact highlights the need for an urgent re-categorization and reevaluation of DIC toxicity in native species.


Comparison of Efficacy and Detection of Clethodim and Glyphosate Applied with Dicamba and 2,4-D through Tank Mixture and Sequential Applications

Luke H Merritt, Ashli E Brown-Johnson, Ashley N Meredith, J Connor Ferguson
PMID: 33395522   DOI: 10.1021/acs.jafc.0c05541

Abstract

Greenhouse studies were planted at the R.R. Foil Plant Science Research Center in Starkville, MS. In the efficacy trial, pots were seeded with barnyardgrass (
), broadleaf signalgrass (
), and giant foxtail (
). In the lab detection trial, only barnyardgrass was seeded. Both studies consisted of 16 treatments with four replications per treatment. The treatments consisted of clethodim, glyphosate, dicamba, and 2,4-D applied singularly and in combination with each other. Each herbicide combination was applied with three application methods: tank mixture, sequential applications where the synthetic auxin was applied first (auxin applied first), and sequential applications where glyphosate or clethodim was applied first (auxin applied second). The auxin applied second method had higher visual estimations of control ratings and lower biomass weights compared to the other two methods. The auxin applied second method had more glyphosate and clethodim detected with the use of liquid chromatography tandem mass spectrometry.


Effect of carrier volume and spray quality on glyphosate-resistant soybean response to sublethal dicamba exposure

Benjamin P Sperry, Justin S Calhoun, Jason C Ferguson, Greg R Kruger, Jason A Bond, Ashli B Johnson, Daniel B Reynolds
PMID: 33497023   DOI: 10.1002/ps.6300

Abstract

Field experiments were conducted across three sites in Mississippi in 2018 to evaluate carrier volume and spray quality effects on glyphosate-resistant soybean response to dicamba. Treatments consisted of dicamba (5.6 g a.e. ha
) plus glyphosate (8.7 g a.e. ha
) applied to soybean at R1 using 140, 105, 70, 35, 14, or 7 L ha
. Each carrier volume was applied with TT11002 and XR110015 nozzles which resulted in Fine and Coarse spray qualities, respectively. A colorimetric dye was included in spray solutions to quantify spray coverage of each treatment.
Spray coverage decreased with carrier volume and ranged from 21% to 3%. Conversely, soybean injury increased as carrier volume decreased. Soybean height 14 days after treatment (DAT) was reduced 34% to 37% from carrier volumes of 70 to 140 L ha
; however, carrier volumes of 14 and 7 L ha
resulted in 45% height reductions. By 28 DAT soybean height was similar among volumes of 35 to 140 L ha
(39% to 42% reduction); however, volumes of 14 and 7 L ha
resulted in 46% and 51% reductions, respectively. Grain yield was reduced 14% from treatment at 140 L ha
and reductions increased with decreased carrier volume to 41% loss at 7 L ha
. Averaged across carrier volumes, Fine and Coarse sprays caused 30% and 26% yield loss, respectively.
These data suggest that carrier volume profoundly affects soybean response to dicamba. Therefore, soybean response to sublethal dicamba doses applied at a constant carrier volume may not reflect physical drift exposure. © 2021 Society of Chemical Industry.


Hydrogen Bonding Site Number Predicts Dicamba Volatilization from Amine Salts

Stephen M Sharkey, Adam Stein, Kimberly M Parker
PMID: 33054182   DOI: 10.1021/acs.est.0c03303

Abstract

Amine-based formulations are widely used to decrease volatilization of carboxylic acid-containing herbicides including dicamba. Despite our reliance on these formulations, the underlying amine properties that determine their ability to control herbicide volatilization are poorly understood. In this study, we measured dicamba volatilization from solid (BAMPA) on glass as with dimethylamine (DMA), diglycolamine (DGA), and
,
-bis(3-aminopropyl)methylamine (BAPMA) as a function of temperature and amine-to-dicamba ratio, as well as in the presence of glyphosate. In all cases, we found that BAPMA had a greater ability to lessen dicamba volatilization than DMA or DGA. Even when only 1 BAPMA molecule was present for every 10 dicamba molecules, dicamba volatilization was still decreased by 70% relative to the free acid case. The particular ability for BAPMA to control dicamba volatilization could be attributed to several molecular features (i.e., molecular weight, type and number of amine functional groups). Using a set including 5 additional amines, we determined that dicamba volatilization is primarily influenced by the number of functional groups in the amine that can participate in hydrogen bonding. From these results, we propose that ability of an amine to form multiple intermolecular interactions (i.e., hydrogen bonds) in the residue may best predict their potential to prevent herbicide volatilization.


Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture

Pedro Henrique Urach Ferreira, Leonardo Vinicius Thiesen, Gabriela Pelegrini, Maria Fernanda Tavares Ramos, Matheus Moreira Dantas Pinto, Marcelo da Costa Ferreira
PMID: 33139789   DOI: 10.1038/s41598-020-75996-5

Abstract

The adoption of dicamba-tolerant soybean varieties has increased the concern and demand for new drift and volatility reduction technologies. Potential spray nozzles and adjuvants should be studied to determine its effects on drift and volatility of dicamba tank-mixtures. The objective of this study was to evaluate physicochemical characteristics of spray solutions containing dicamba; to analyze droplet size effect with air induction nozzles; and to assess dicamba volatilization on soybean plants with a proposed methodology. Treatments included dicamba only and mixtures with herbicides and adjuvants. Dicamba mixed with lecithin + methyl soybean oil + ethoxylated alcohol adjuvant had the greatest efficacy potential among treatments considering tank-mixture pH, surface tension, contact angle and droplet size. The MUG11003 nozzle produced the coarsest droplet size and was better suited for drift management among nozzle types. The proposed volatilization methodology successfully indicated dicamba volatilization in exposed soybean plants and among the evaluated treatments, it showed greater volatilization for dicamba with glyphosate + lecithin + propionic acid adjuvant.


Dicamba resistance in kochia from Kansas and Nebraska evolved independently

Junjun Ou, Todd A Gaines, Allan K Fritz, Phillip W Stahlman, Mithila Jugulam
PMID: 32954607   DOI: 10.1002/ps.6097

Abstract

Evolution and spread of resistance to glyphosate in kochia [Bassia scoparia (L.) A.J. Scott] is a major challenge for the sustainability of glyphosate-resistant crop technology in this region. Dicamba offers a viable option to manage glyphosate-resistant kochia. However, the recent and rapid evolution of dicamba resistance in glyphosate-resistant kochia populations in Kansas (KS), and other states in the USA is a threat to the management of this weed. Our previous research suggests that two distinct mechanisms confer dicamba resistance in KS (KSUR) and NE (CSUR) kochia. CSUR kochia is dicamba-resistant due to a double mutation in an auxin and dicamba coreceptor gene (Aux/IAA16), and CSUR kochia plants show reduced dicamba translocation. However, the mechanism of dicamba resistance in KSUR is not known. The objective of this research was to determine if dicamba resistance in KSUR is due to a different mechanism and therefore evolved independently from CSUR by measuring whether the resistance traits are chromosomally linked.
The F
and F
progenies from KSUR × CSUR were generated. Single dicamba rate tests were conducted using the F
and F
progeny. The results indicate that two different genes confer dicamba resistance in KSUR and CSUR; importantly, these two genes are not linked.
This research provides evidence that different populations of kochia have independently evolved resistance to dicamba by different mechanisms, and we confirmed that the genes conferring resistance to the same herbicide in different populations are not chromosomally linked.


Investigating the presence of compensatory evolution in dicamba resistant IAA16 mutated kochia (Bassia scoparia)

Chenxi Wu, Marta Paciorek, Kang Liu, Sherry LeClere, Alejandro Perez-Jones, Phil Westra, R Douglas Sammons
PMID: 33236492   DOI: 10.1002/ps.6198

Abstract

Lack of fitness costs has been reported for multiple herbicide resistance traits, but the underlying evolutionary mechanisms are not well understood. Compensatory evolution that ameliorates resistance costs, has been documented in bacteria and insects but rarely studied in weeds. Dicamba resistant IAA16 (G73N) mutated kochia was previously found to have high fecundity in the absence of competition, regardless of significant vegetative growth defects. To understand if costs of dicamba resistance can be compensated through traits promoting reproductive success in kochia, we thoroughly characterized the reproductive growth and development of different G73N kochia biotypes. Flowering phenology, seed production and reproductive allocation were quantified through greenhouse studies, floral (stigma-anthers distance) and seed morphology, as well as resulting mating and seed dispersal systems were studied through time-course microcopy images.
G73N covaried with multiple phenological, morphological and ecological traits that improve reproductive fitness: (i) 16-60% higher reproductive allocation; (ii) longer reproduction phase through early flowering (2-7 days); (iii) smaller stigma-anthers separation (up to 60% reduction of herkogamy and dichogamy) that can potentially promote selfing and reproductive assurance; (iv) 'winged' seeds with 30-70% longer sepals that facilitate long-distance seed dispersal.
The current study demonstrates that costs of herbicide resistance can be ameliorated through coevolution of other fitness penalty alleviating traits. As illustrated in a hypothetical model, the evolution of herbicide resistance is an ongoing fitness maximization process, which poses challenges to contain the spread of resistance. © 2020 The Authors. Pest Management Science published by John Wiley & Sons Ltd on behalf of Society of Chemical Industry.


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